4-Chloro-2-phenylbutan-2-ol
Description
4-Chloro-2-phenylbutan-2-ol (IUPAC name: 2-(4-chlorophenyl)butan-2-ol, CAS 3947-53-3) is a tertiary alcohol with a molecular formula of C₁₀H₁₃ClO and a molecular weight of 184.67 g/mol . The compound features a chlorine atom at the para position of the phenyl ring and a hydroxyl group on the secondary carbon of a butane chain. Its structural configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced stability from the aromatic ring.
Key identifiers include:
- PubChem CID: 15590446
- MDL Number: MFCD12068034
- InChI Key: InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3
This compound is primarily utilized in organic synthesis and pharmaceutical research due to its functional versatility as a chiral building block or intermediate .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
InChI Key |
JSEQZADGMNKIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Phenyl-2-butanone
Key Data :
Analysis :
- Functional Group Impact: The ketone group in 4-phenyl-2-butanone eliminates hydrogen-bonding capability, reducing its boiling point compared to the alcohol analog. This also increases its electrophilicity, making it more reactive in nucleophilic additions (e.g., Grignard reactions).
- Applications: 4-Phenyl-2-butanone is commonly used as a fragrance intermediate and solvent , whereas this compound’s alcohol group enhances its utility in asymmetric synthesis.
2-(3-Chloro-4-fluorophenyl)butan-2-ol
Key Data :
Analysis :
- Substituent Effects: The addition of fluorine at the meta position increases molecular weight and introduces steric and electronic effects.
- Bioactivity : Halogenated analogs like this are often explored in medicinal chemistry for enhanced metabolic stability .
4-Chloro-2-methyl-2-butanol
Key Data :
Analysis :
- Structural Simplicity : The absence of a phenyl group reduces steric bulk, increasing volatility (lower molecular weight).
- Applications: 4-Chloro-2-methyl-2-butanol is used as a solvent or intermediate in fine chemical synthesis , whereas the phenyl analog’s aromaticity favors applications requiring planar rigidity.
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